(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide
CAS No.:
VCID: VC13469044
Molecular Formula: C13H20N2OS
Molecular Weight: 252.38 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide is a chiral organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, featuring an amino acid derivative backbone and a methylsulfanyl-benzyl group, makes it a candidate for various biochemical studies. Below, we provide an in-depth examination of its chemical properties, synthesis, and potential applications. 2D and 3D RepresentationsThe compound has been visualized using computational tools to generate both 2D diagrams and 3D conformers. These models confirm the spatial arrangement of the S-enantiomer, which is critical for its stereospecific interactions in biological systems. ChiralityThe (S)-configuration at the chiral center is determined by the Cahn-Ingold-Prelog priority rules. This stereochemistry plays a significant role in the compound's biological activity. SynthesisThe synthesis of (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide typically involves:
Medicinal ChemistryThe compound's structural features suggest potential as:
Biochemical StudiesIts chirality and functional groups make it suitable for:
Molecular DescriptorsUsing computational chemistry software, various descriptors have been calculated:
Docking StudiesPreliminary docking simulations show promise for binding to specific enzyme active sites, particularly those involving sulfur interactions. |
---|---|
Product Name | (S)-2-Amino-N-ethyl-N-(4-methylsulfanyl-benzyl)-propionamide |
Molecular Formula | C13H20N2OS |
Molecular Weight | 252.38 g/mol |
IUPAC Name | (2S)-2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide |
Standard InChI | InChI=1S/C13H20N2OS/c1-4-15(13(16)10(2)14)9-11-5-7-12(17-3)8-6-11/h5-8,10H,4,9,14H2,1-3H3/t10-/m0/s1 |
Standard InChIKey | GOEOUHXNGJTETI-JTQLQIEISA-N |
Isomeric SMILES | CCN(CC1=CC=C(C=C1)SC)C(=O)[C@H](C)N |
SMILES | CCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N |
Canonical SMILES | CCN(CC1=CC=C(C=C1)SC)C(=O)C(C)N |
PubChem Compound | 66568307 |
Last Modified | Jan 05 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume